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molecular formula C11H19N3O3 B008673 5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione CAS No. 102856-34-8

5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione

Cat. No. B008673
M. Wt: 241.29 g/mol
InChI Key: NUSFMNUYSBYLOQ-UHFFFAOYSA-N
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Patent
US08916266B2

Procedure details

Subsequently, a solution mixture of butyl acrylate (150 g), tetraethoxysilane (30 g), phenyltrimethoxysilane (145 g) and 3-methacryloxypropyltrimethoxysilane (1.3 g) and a solution mixture of N-isopropylacrylamide (165 g), acrylic acid (3 g), a reactive emulsifier (trade name “ADEKA REASOAP SR-1025”, manufactured by ADEKA Corporation, an aqueous solution containing 25 mass % solid content) (13 g), a 2 mass % aqueous ammonium persulfate solution (40 g) and ion-exchanged water (1900 g) were simultaneously added dropwise over about two hours while keeping the temperature of the reaction vessel at 80° C. Furthermore, stirring was continued for about two hours while keeping the temperature of the reaction vessel at 80° C. Thereafter, the temperature of the reaction vessel was cooled to room temperature and filtration was performed by a 100 mesh wire netting. The solid content concentration was controlled to be 10.0 mass % with ion-exchanged water to obtain a water dispersion of the polymer emulsion particle (HB-7) having a number average particle size of 70 nm. The content of an aqueous-phase component was 18 mass %.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
SR-1025
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
1900 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=O)C=C.C(O[Si]([O:20][CH2:21]C)(OCC)OCC)C.[C:23]1([Si](OC)(OC)OC)[CH:28]=[CH:27][CH:26]=[CH:25]C=1.C(OCCC[Si](OC)(OC)OC)(=O)C(C)=C.C([NH:55][C:56](=O)C=C)(C)C.C(O)(=[O:63])C=C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+:75].[NH4+:76]>O>[CH3:23][CH2:28][CH2:27][CH:26]([C:7]1([CH2:8][CH3:9])[C:6](=[O:5])[N:76]=[C:56]([NH:55][OH:63])[NH:75][C:21]1=[O:20])[CH3:25] |f:6.7.8|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Name
Quantity
30 g
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)OCC
Name
Quantity
145 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](OC)(OC)OC
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
Step Two
Name
Quantity
165 g
Type
reactant
Smiles
C(C)(C)NC(C=C)=O
Name
Quantity
3 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
SR-1025
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ammonium persulfate
Quantity
40 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
1900 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Furthermore, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an aqueous solution containing 25 mass % solid content) (13 g)
CUSTOM
Type
CUSTOM
Details
at 80° C
CUSTOM
Type
CUSTOM
Details
at 80° C
FILTRATION
Type
FILTRATION
Details
filtration
CONCENTRATION
Type
CONCENTRATION
Details
The solid content concentration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CCCC(C)C1(C(=O)NC(=NC1=O)NO)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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